N-(3-aminopropyl)-N-methylacetamide
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Overview
Description
N-(3-aminopropyl)-N-methylacetamide: is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3-aminopropyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds such as n-(3-aminopropyl)-2-nitrobenzenamine have been found to interact with targets like histone acetyltransferase kat2b .
Mode of Action
For example, (3-Aminopropyl)triethoxysilane is used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania .
Biochemical Pathways
For instance, spermidine, a polyamine, is thought to help stabilize some membranes and nucleic acid structures .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as n-(3-aminopropyl)-2-nitrobenzenamine, have been studied .
Result of Action
Similar compounds such as n-(3-aminopropyl)-n-dodecyl-1,3-propanediamine, a tri-amine present in the formulation of several commercialized disinfectants/cleaners, have been shown to be effective biocides .
Action Environment
Similar compounds such as dicamba, an important herbicide, have been studied for their off-target transport mechanisms, including spray drift, volatilization, and tank contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method to synthesize N-(3-aminopropyl)-N-methylacetamide involves the direct amidation of acetic acid with N-(3-aminopropyl)-N-methylamine. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reductive Amination: Another approach involves the reductive amination of N-methylacetamide with 3-aminopropylamine. This reaction is usually catalyzed by a reducing agent like sodium cyanoborohydride or hydrogen in the presence of a metal catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-aminopropyl)-N-methylacetamide can undergo oxidation reactions, typically forming corresponding amine oxides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Amine oxides, nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: N-(3-aminopropyl)-N-methylacetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, surfactants, and as a precursor for the synthesis of advanced materials.
Comparison with Similar Compounds
N-(3-aminopropyl)-N-methylamine: This compound is structurally similar but lacks the acetamide group. It is used in similar applications but may exhibit different reactivity and properties.
N-(3-aminopropyl)acetamide: This compound has a similar structure but without the methyl group on the nitrogen. It is used in organic synthesis and as an intermediate in pharmaceutical production.
N-methylacetamide: This compound lacks the 3-aminopropyl group and is primarily used as a solvent and intermediate in organic synthesis.
Uniqueness: N-(3-aminopropyl)-N-methylacetamide is unique due to the presence of both the 3-aminopropyl and methyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis, research, and industry.
Properties
IUPAC Name |
N-(3-aminopropyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8(2)5-3-4-7/h3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMHCPZCFJGAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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